molecular formula C51H72N2O20 B167073 Respinomycin A1 CAS No. 138843-19-3

Respinomycin A1

Cat. No. B167073
M. Wt: 1033.1 g/mol
InChI Key: SIBIUPQXDIJVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Respinomycin A1 is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in the early 1990s. Respinomycin A1 has shown significant potential as a therapeutic agent due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of Respinomycin A1 is not fully understood. However, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, which ultimately leads to cell death.

Biochemical And Physiological Effects

Respinomycin A1 has been shown to induce apoptosis in cancer cells. It has also been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of T cells. In addition, Respinomycin A1 has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Respinomycin A1 is its potent antitumor activity. It has also been shown to exhibit activity against a broad range of bacteria and fungi. However, Respinomycin A1 has some limitations for lab experiments. It is a complex molecule that is difficult to synthesize, and its low solubility in water makes it challenging to administer in vivo.

Future Directions

There are several future directions for research on Respinomycin A1. One potential area is the development of analogs of Respinomycin A1 with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of Respinomycin A1. Finally, the potential use of Respinomycin A1 as a therapeutic agent for the treatment of cancer, bacterial, and fungal infections should be further explored.
Conclusion:
Respinomycin A1 is a natural product that has shown significant potential as a therapeutic agent. It exhibits potent antitumor activity, inhibits the growth of bacteria and fungi, and possesses immunosuppressive and anti-inflammatory properties. However, the complex structure of Respinomycin A1 poses challenges for its synthesis and administration. Further research is needed to fully understand its mechanism of action and to develop analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of Respinomycin A1 is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces sp. The next step involves the purification of the natural product using various chromatographic techniques. The final step is the structural elucidation of the compound using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

Respinomycin A1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Respinomycin A1 has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to possess immunosuppressive and anti-inflammatory properties.

properties

CAS RN

138843-19-3

Product Name

Respinomycin A1

Molecular Formula

C51H72N2O20

Molecular Weight

1033.1 g/mol

IUPAC Name

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C51H72N2O20/c1-19-37(58)49(6,61)42(64-12)45(67-19)71-36-27-22(17-48(5,60)41(36)63-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)70-44-34(57)30(53(9)10)40(51(25,8)73-44)69-26-18-47(4,52)39(21(3)66-26)72-46-43(65-13)50(7,62)38(59)20(2)68-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18,52H2,1-13H3

InChI Key

SIBIUPQXDIJVOG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)N)N(C)C)O)(C)O)OC)OC)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)N)N(C)C)O)(C)O)OC)OC)(C)O)O

synonyms

respinomycin A1

Origin of Product

United States

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